molecular formula C9H9N3O B13036986 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile

Katalognummer: B13036986
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: BMYAJVRBYNVEOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a cyclopropane ring attached to a pyrazine ring, which is further substituted with a methoxy group and a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves several steps, typically starting with the preparation of the pyrazine ring. One common method involves the reaction of 2-chloropyrazine with methanol in the presence of a base to introduce the methoxy group. The resulting 5-methoxypyrazine is then reacted with cyclopropane-1-carbonitrile under specific conditions to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

  • 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carboxamide
  • 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carboxylic acid
  • 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-methanol These compounds share the pyrazine and cyclopropane core structure but differ in the functional groups attached. The unique combination of the methoxy and carbonitrile groups in this compound gives it distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

1-(5-methoxypyrazin-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H9N3O/c1-13-8-5-11-7(4-12-8)9(6-10)2-3-9/h4-5H,2-3H2,1H3

InChI-Schlüssel

BMYAJVRBYNVEOG-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(N=C1)C2(CC2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.